Product packaging for 1,1'-Biisoquinoline(Cat. No.:CAS No. 17999-93-8)

1,1'-Biisoquinoline

Numéro de catalogue: B174415
Numéro CAS: 17999-93-8
Poids moléculaire: 256.3 g/mol
Clé InChI: MVVRNAUFPUDQIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1′-Biisoquinoline (biiq) is a chiral bidentate ligand composed of two isoquinoline units connected at the 1,1′-positions via a C–C bond (Figure 1). This linkage creates a chiral axis, leading to atropisomerism, where the two enantiomers [(1M) and (1P)] interconvert through rotation about the C1–C1′ bond . Key properties include:

  • Synthesis: Primarily via Ullmann coupling of 1-haloisoquinolines or oxidative dimerization of isoquinoline using catalysts like Zn–Ni or Au–Pd .
  • Stereochemical Behavior: Racemization occurs rapidly in solution (e.g., t₁/₂ = 80 s in 0.3 M HCl for protonated biiq), but quaternized or N-oxidized derivatives exhibit enhanced configurational stability .
  • Applications: Used in asymmetric catalysis, coordination chemistry, and as anti-tumor agents in methoxy-substituted forms .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2 B174415 1,1'-Biisoquinoline CAS No. 17999-93-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-isoquinolin-1-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRNAUFPUDQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318905
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17999-93-8
Record name NSC338038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

1,1’-Biisoquinoline can be synthesized through several methods, including:

Analyse Des Réactions Chimiques

1,1’-Biisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
1,1'-Biisoquinoline derivatives have been studied for their potential antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. For instance, quinoline-based compounds have shown effectiveness against Pseudomonas aeruginosa and Candida albicans, suggesting that biisoquinoline derivatives could be developed into novel antimicrobial agents .

Anticancer Properties
A variety of biisoquinoline derivatives have been investigated for their anticancer activities. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Their structural similarity to known anticancer agents positions them as promising candidates for further development .

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of biisoquinoline derivatives against neurodegenerative diseases such as Alzheimer's. Studies show that certain derivatives can inhibit acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease .

Coordination Chemistry

This compound serves as a bidentate nitrogen donor ligand in coordination complexes. Its unique structural properties allow it to form stable complexes with various metal ions, which are essential in catalysis and materials science.

Ligand Properties
The compound exhibits atropisomerism due to hindered rotation around the C1-C1' bond, leading to distinct stereochemical properties that influence its coordination behavior with metals . This chirality can enhance the selectivity and efficiency of metal-catalyzed reactions.

Metal Complexes and Catalysis
Metal complexes formed with this compound ligands have shown promise in catalytic applications, including asymmetric synthesis and polymerization processes. The ability of these complexes to facilitate specific reactions under mild conditions makes them valuable in synthetic organic chemistry .

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block for constructing more complex molecules. Its reactivity allows for various functionalizations that can lead to diverse chemical entities.

Synthetic Pathways
Recent advancements in synthetic methodologies involving this compound have enabled the rapid construction of substituted isoquinolines. These methods often involve electrophilic trapping strategies that yield highly substituted products suitable for further transformations .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Medicinal ChemistryExhibits antimicrobial and anticancer properties; potential neuroprotective effects.
Coordination ChemistryFunctions as a bidentate ligand; forms stable metal complexes; enhances catalytic efficiency.
Organic SynthesisServes as a building block; enables rapid synthesis of substituted isoquinolines.

Case Studies

  • Antimicrobial Study : A recent study evaluated various biisoquinoline derivatives against Pseudomonas aeruginosa and found significant antibacterial activity with certain modifications enhancing efficacy .
  • Cancer Research : Investigations into the anticancer properties revealed that specific biisoquinoline derivatives induced apoptosis in breast cancer cell lines, highlighting their therapeutic potential .
  • Coordination Chemistry Application : A study demonstrated the use of biisoquinoline-based metal complexes in catalyzing asymmetric reactions with high enantioselectivity, showcasing their utility in synthetic chemistry .

Mécanisme D'action

The mechanism of action of 1,1’-Biisoquinoline primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes formed .

Comparaison Avec Des Composés Similaires

1,1′-Biisoquinoline vs. 2,2′-Biquinoline

Property 1,1′-Biisoquinoline (biiq) 2,2′-Biquinoline (bq) References
Chirality Axial chirality (C1–C1′ bond) No axial chirality (C2–C2′ bond)
Torsion Angle 90.96° (parent); 101.64° (N,N′-dioxide) ~0° (planar structure)
Electronic Effects Electron-rich due to π-conjugation Less conjugated; weaker π-acceptor
Catalytic Use Enantioselective allylation Limited in asymmetric catalysis
Photophysics Red-shifted absorption in Cu(I) complexes Narrower emission spectra

Key Differences :

  • Stereochemical Flexibility: Biiq’s axial chirality enables dynamic stereochemical tuning, whereas 2,2′-biquinoline lacks this feature.
  • Coordination Geometry: Biiq forms distorted octahedral complexes (e.g., [Ru(biiq)(terpy)]⁺), while 2,2′-biquinoline favors planar geometries .

1,1′-Biisoquinoline N,N′-Dioxide vs. 2,2′-Biquinoline N,N′-Dioxide

Property 1,1′-Biisoquinoline N,N′-Dioxide 2,2′-Biquinoline N,N′-Dioxide References
Racemization Barrier ΔG‡ ≈ 110 kJ/mol (macrocyclic) ΔG‡ ≈ 85–95 kJ/mol
Catalytic Efficiency 90–98% ee in allylation reactions 70–85% ee in similar reactions
Synthetic Accessibility Requires peracid oxidation Direct oxidation of biquinoline

Notable Findings:

  • Enhanced Stability: Biiq N,N′-dioxides resist racemization due to steric and electronic effects from oxygen atoms, enabling their use as organocatalysts .
  • Mechanistic Role : The polar aromatic C–H bonds in biiq N,N′-dioxides facilitate substrate activation in Sakurai–Hosomi–Denmark allylation .

Comparison with Macrocyclic Derivatives

Macrocyclic biiq derivatives (e.g., compounds 7 , 8 , and 9 ) exhibit unique stereochemical properties:

  • Racemization Rates : Compound 7 (t₁/₂ = 64 min in EtOH) vs. 8 (configurationally stable) due to ring size constraints .
  • Dynamic Resolution: Macrocycle 9 undergoes deracemization in polar solvents, a feature absent in non-macrocyclic analogs .

Anti-Tumor Activity: Biiq Derivatives vs. Other Heterocycles

Compound Class IC₅₀ (Triple-Negative Breast Cancer) Selectivity Mechanism References
Methoxy-biiq 0.5–2.0 μM High DNA intercalation, ROS induction
2,2′-Biquinoline >10 μM Low Weak intercalation
Cisplatin 1.5–5.0 μM Moderate DNA crosslinking

Advantages of Biiq Derivatives :

  • Enhanced π-π stacking with DNA due to extended aromatic surfaces.
  • Tunable substituents (e.g., methoxy groups) improve solubility and target specificity .

Structural and Electronic Insights

Torsion Angles and Steric Effects

  • Parent Biiq : N1–C1–C1′–N2′ torsion angle = 90.96°, indicating moderate steric hindrance .
  • N,N′-Dioxide : Angle increases to 101.64° due to O–O repulsion, stabilizing the (1M) enantiomer .
  • Substituent Impact : 8,8′-dialkyl groups (e.g., iPr) paradoxically accelerate racemization (ΔG‡ ≈ 100 kJ/mol) compared to smaller substituents (Me, Et) .

Computational Studies

  • Racemization Pathways : Antirotation barrier (41.84 kJ/mol) is lower than synrotation (163 kJ/mol), favoring interconversion via the anti pathway .
  • Electronic Structure : Biiq’s HOMO is localized on nitrogen atoms, enhancing metal-to-ligand charge transfer (MLCT) in Ru(II) complexes .

Ruthenium Complexes

  • [Ru(biiq)(terpy)]⁺ : Exhibits MLCT transitions at 450 nm, red-shifted compared to [Ru(bpy)₃]²⁺ (λmax = 420 nm) .
  • Catalytic Water Oxidation : Biiq-based Ru complexes (e.g., 35 ) switch between I2M and WNA mechanisms depending on ligand substitution .

Copper(I) Complexes

  • [Cu(POP)(biiq)]⁺ : Shows a P–C–P angle of 114.5°, narrower than [Cu(POP)(bq)]⁺ (118.3–119.6°), altering emission quantum yields (Φ = 0.12 vs. 0.08) .

Activité Biologique

1,1'-Biisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound and its derivatives.

Overview of this compound

This compound belongs to a class of compounds known as isoquinolines, which are recognized for their structural versatility and biological significance. The compound exhibits a unique bicyclic structure that allows for various chemical modifications, enhancing its potential as a therapeutic agent.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of methoxy-substituted biisoquinoline compounds were synthesized and evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines. One notable derivative, DH20931, demonstrated significant growth inhibition with IC50 values ranging from 0.3 to 3.9 μM, outperforming the reference compound noscapine in both MCF7 and MDA-MB231 cell lines .

Table 1: Anticancer Activity of Biisoquinoline Derivatives

CompoundCell LineIC50 (μM)Reference
DH20931MCF71.3
DH20931MDA-MB2313.9
NoscapineMCF757
NoscapineMDA-MB23164

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The compound may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells. For example:

  • Inhibition of Growth Factor Receptors : Some studies suggest that biisoquinoline derivatives can interfere with growth factor signaling pathways, which are often dysregulated in cancer.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that can yield various substituted derivatives. Recent advances have focused on optimizing synthetic routes to enhance yield and selectivity. For instance:

  • Ullmann Reaction : This method has been effectively utilized to synthesize biisoquinolines from isoquinolines through coupling reactions .
  • Chiral Resolution : Techniques such as HPLC on chiral stationary phases have been employed to resolve racemic mixtures of biisoquinolines into their enantiomers, which may exhibit different biological activities .

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

  • Study on TNBC : A study demonstrated that specific methoxy-substituted biisoquinolines could significantly inhibit the growth of TNBC cells compared to standard treatments .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various biisoquinoline derivatives against bacterial strains and found several compounds with notable activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1'-biisoquinoline, and how can purity be optimized?

  • Methodological Answer : The most common method involves nitration of isoquinoline derivatives. For example, nitration of this compound with fuming nitric acid yields 5,5'-dinitro-1,1'-biisoquinoline (72.9% yield) and 5-nitro derivatives. Purification via recrystallization from xylene or dimethylformamide is critical to remove inorganic salts and byproducts . Analytical techniques like NMR (e.g., δ 2.37 for H7/H8 protons) and elemental analysis (C, H, N percentages) confirm purity .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : NMR spectroscopy (e.g., in CF₃COCF₃-D₂O) identifies proton environments, distinguishing between dinitro and mono-nitro isomers based on splitting patterns (e.g., δ 1.25 for H6 in dinitro derivatives) . X-ray crystallography confirms ligand geometry, such as the crescent-shaped structure of 8,8'-disubstituted 3,3'-biisoquinoline chelates, with endotopic cleft distances ranging from 15.6–20.9 Å .

Q. What are the key challenges in isolating this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Cleavage of the 1,1' bond during aromatization or oxidation is a major issue. For example, nitric acid oxidation of dibromo derivatives yields 4-bromoisoquinoline (90%) instead of the desired biisoquinoline . Solubility challenges with bulky substituents (e.g., biphenyl groups) require solvent optimization, such as using dimethylformamide or ethanol for recrystallization .

Advanced Research Questions

Q. How can Rh(III)-catalyzed multicomponent reactions be optimized to synthesize axial or C-bridged 1,1'-biisoquinolines?

  • Methodological Answer : Use NH₄OAc as a promoter to control N-retention vs. N-exchange pathways. Isotopic labeling (¹⁵N) and time-dependent ESI-MS track intermediates like cyclic imine/alkenyl imine species. Adjusting acidity (e.g., HCl concentration) shifts selectivity toward N-retention products, enabling synthesis of 3,3',4'-trisubstituted derivatives .

Q. What strategies address steric hindrance in this compound ligands for supramolecular applications?

  • Methodological Answer : Design 8,8'-disubstituted ligands (e.g., 8,8'-diphenylanisyl-3,3'-biisoquinoline) to create sterically non-hindered coordination sites. Homoleptic Ru(II) or Fe(II) complexes with three ligands form pseudo-D₃-symmetric structures, enabling molecular shuttles. X-ray data confirm remote phenyl ring placement (11 Å vs. 7 Å in phenanthroline analogs), reducing steric clashes .

Q. How do reaction conditions influence contradictory outcomes in this compound synthesis (e.g., cleavage vs. cyclization)?

  • Methodological Answer : Oxidative aromatization of tetrahydro derivatives often leads to cleavage rather than cyclization. For example, heating 2,2'-diacetyl derivatives with HNO₃ preferentially cleaves the 1,1' bond to form 4-bromoisoquinoline. Alternative oxidants (e.g., mercuric acetate/EDTA) may suppress cleavage but require rigorous temperature control (80–85°C) .

Q. What methodologies enable the application of this compound derivatives in liquid-crystalline materials?

  • Methodological Answer : Williamson etherification of [this compound]-4,4'-diol with alkyl bromes (e.g., 4-(hexadecyloxy)benzoyl chloride) yields ester/ether derivatives. Optimize stoichiometry and solvent polarity (e.g., DMF for bulky substituents) to achieve 14–86% yields. DSC and XRD validate liquid-crystalline phase behavior in derivatives like 12 and 15 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biisoquinoline
Reactant of Route 2
Reactant of Route 2
1,1'-Biisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.